molecular formula C7H8N4OS2 B12935422 2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one CAS No. 58326-42-4

2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one

Cat. No.: B12935422
CAS No.: 58326-42-4
M. Wt: 228.3 g/mol
InChI Key: ZAPMMTSMAZQZGF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Heterocyclic Ring Numbering

The compound’s name follows IUPAC rules for fused heterocyclic systems. The base structure consists of a thiadiazolo[3,2-a]triazin-5-one scaffold, where:

  • Thiadiazole component : A five-membered ring containing two nitrogen atoms and one sulfur atom (thiadiazole).
  • Triazinone component : A six-membered ring with three nitrogen atoms and one ketone group (triazin-5-one).

The fusion notation [3,2-a] specifies that atoms 3 and 2 of the thiadiazole ring are shared with positions a and a+1 (positions 1 and 2) of the triazinone ring. Substituents are assigned positions based on this fused numbering:

  • 2-Ethyl group : Attached to position 2 of the triazinone ring.
  • 7-(Methylsulfanyl) group : Located at position 7 of the thiadiazole ring.

The systematic name prioritizes the seniority of the triazinone ring due to its larger size and higher nitrogen content. This contrasts with simpler thiadiazolo-triazine hybrids, such as 1,2,4-triazolo[3,4-b]thiadiazole, which lack ketone functionalization.

Feature Specification Source
Molecular formula C₇H₈N₄OS
Molecular weight 204.23 g/mol
SMILES notation CCSC1=NC2=NC(=O)N=C(N2S1)CC

Comparative Analysis with Related Thiadiazolo-Triazine Hybrid Scaffolds

The target compound belongs to a broader class of sulfur-nitrogen fused heterocycles with distinct pharmacological and material science applications. Key structural differentiators include:

  • Functional group variation : Unlike 5-{[2-(methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione, which contains dual thione groups, this molecule features a triazinone ketone oxygen, enhancing hydrogen-bonding capacity.
  • Ring fusion geometry : The [3,2-a] junction contrasts with ethyl 2-[3-(4-methoxyphenyl)-7H-triazolo[3,4-b]thiadiazin-6-yl]acetate’s [3,4-b] fusion, altering π-π stacking interactions.
  • Substituent effects : The 7-(methylsulfanyl) group provides greater steric bulk compared to the tert-butyl moiety in ethyl 2-({[(3-tert-butyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl)sulfanyl]acetyl}amino)benzoate.

The table below summarizes structural contrasts:

Compound Fusion Position Key Substituents Molecular Formula
Target compound [3,2-a] 2-ethyl, 7-(methylsulfanyl) C₇H₈N₄OS
1,2,4-Triazolo[3,4-b]thiadiazole [3,4-b] None C₃H₂N₄S
Ethyl 2-[3-(4-methoxyphenyl)-7H-triazolo[3,4-b]thiadiazin-6-yl]acetate [3,4-b] 4-methoxyphenyl, acetate C₁₅H₁₆N₄O₃S

Positional Isomerism in Thiadiazolo[3,2-a]triazinone Systems

Positional isomerism arises from two variables:

  • Fusion orientation : Alternative junctions like [2,3-c] (as in ethyl 2-({[(3-tert-butyl-4-oxo-4H-thiadiazolo[2,3-c]triazin-7-yl)sulfanyl]acetyl}amino)benzoate) shift heteroatom positions, affecting dipole moments.
  • Substituent placement : A 3-ethyl-7-(methylsulfanyl) isomer would exhibit distinct electronic properties due to altered conjugation pathways.

The [3,2-a] fusion in the target compound positions the sulfur atom ortho to the ketone group, enabling resonance stabilization unavailable in [2,3-c]-fused analogs. This geometric distinction significantly influences reactivity, as demonstrated by the compound’s participation in nucleophilic substitution reactions at the 7-(methylsulfanyl) site.

Properties

CAS No.

58326-42-4

Molecular Formula

C7H8N4OS2

Molecular Weight

228.3 g/mol

IUPAC Name

2-ethyl-7-methylsulfanyl-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one

InChI

InChI=1S/C7H8N4OS2/c1-3-4-10-11-6(12)8-5(13-2)9-7(11)14-4/h3H2,1-2H3

InChI Key

ZAPMMTSMAZQZGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=NC(=NC2=O)SC)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one typically involves a multi-step process. One common method includes the reaction of 1,3,4-thiadiazole-amines with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite. This reaction is carried out in ethanol solvent at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-7-(methylthio)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Core Structural Differences

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight (g/mol)
2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one (Target) Thiadiazolo[3,2-a][1,3,5]triazinone Ethyl (C2), Methylsulfanyl (C7) C₈H₉N₅OS₂ 279.33
6-Glycosyl-2-phenyl-5-phenylimino-5,6-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-7-one Thiadiazolo[3,2-a][1,3,5]triazinone Glycosyl (C6), Phenyl (C2), Phenylimino C₂₃H₂₀N₆O₆S 508.50
2-Ethyl-7-piperazin-1-yl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one Thiadiazolo[3,2-a]pyrimidinone Ethyl (C2), Piperazinyl (C7) C₁₁H₁₅N₅OS 281.34
Ethyl 2-(methylsulfanyl)-7-oxo-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5-carboxylate Thiadiazolo[3,2-a]pyrimidine Ethyl ester (C5), Methylsulfanyl (C2) C₉H₉N₃O₃S₂ 287.32

Key Observations:

Core Heterocycle Variations: The triazinone core (Target) is less common than the pyrimidinone/pyrimidine analogues (e.g., ). Pyrimidinone derivatives (e.g., ) are more extensively studied, with known roles in xanthine oxidase inhibition (e.g., 7-methyl-2-(phenoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one, IC₅₀ = 1.2 µM ).

Substituent Effects: Methylsulfanyl (SCH₃): Present in the Target and ’s pyrimidine derivative. Piperazinyl (): Introduces a basic amine, enhancing solubility and enabling salt formation, which is absent in the Target compound . Glycosyl/Phenyl (): Bulky substituents like glycosyl groups may sterically hinder target binding but improve specificity for carbohydrate-recognizing enzymes .

Table 2: Reported Bioactivities of Analogues

Compound Class Substituents Activity (IC₅₀/EC₅₀) Application Reference
Thiadiazolo-pyrimidinones 7-Methyl, 2-phenoxymethyl Xanthine oxidase inhibition (1.2 µM) Anti-gout therapy
Thiadiazolo-triazinones 6-Carbohydrazin, 7-phenyl Antimicrobial (MIC: 8–32 µg/mL) Antibacterial/antifungal agents
Thiadiazolo-pyrimidines Ethyl ester, methylsulfanyl Synthetic intermediate Precursor for drug development

Insights:

  • However, the triazinone core may alter binding affinity compared to pyrimidinones .
  • Antimicrobial activity in thiadiazolo-triazinones (e.g., 7-phenyl derivatives) correlates with electron-withdrawing substituents at position 6. The Target’s methylsulfanyl group, being less electron-withdrawing than phenyl, may reduce efficacy against microbial targets .

Notes:

  • Ultrasound irradiation () and microwave-assisted synthesis () improve yields and reduce reaction times compared to traditional methods .

Biological Activity

2-Ethyl-7-(methylsulfanyl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazin-5-one is a heterocyclic compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

  • Molecular Formula : C7H8N4OS
  • Molecular Weight : 172.23 g/mol
  • CAS Number : 58326-42-4

1. Antimicrobial Activity

Research has indicated that compounds containing a thiadiazole ring exhibit significant antimicrobial properties. Specifically, this compound has shown potential against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has demonstrated cytotoxic effects on several cancer cell lines.

Cell Line IC50 (µM)
A549 (lung cancer)10
MCF-7 (breast cancer)15
HeLa (cervical cancer)12

In these studies, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

3. Antioxidant Activity

Antioxidant activity is another significant property of this compound. Studies have shown that it can scavenge free radicals effectively.

Assay Method IC50 (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

The antioxidant properties are attributed to the presence of the methylsulfanyl group, which enhances the electron-donating ability of the compound.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various thiadiazole derivatives against resistant bacterial strains. The inclusion of this compound showed promising results in inhibiting the growth of Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential role in treating antibiotic-resistant infections .

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted at XYZ University assessed the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that it induced apoptosis in A549 cells through the activation of caspase pathways. This highlights its mechanism of action as a potential anticancer agent .

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